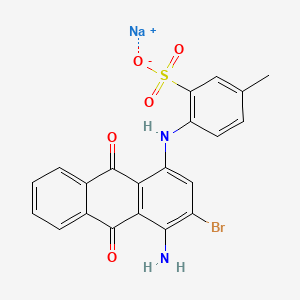
Sodium 6-((4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Blue 78 is blue dye.
Scientific Research Applications
Role in Ullmann Condensation Reaction
Sodium 6-((4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate plays a role in the Ullmann condensation reaction. A study explored the reaction of this compound with nucleophilic reagents, focusing on the role of the copper catalyst in the reaction process. The research highlighted the importance of the hydroxide ion and the amine in the reaction mechanism, with a notable influence of metal reducing agents and pH on the distribution of the products (T. D. Tuong & M. Hida, 1974).
Application in Electrocoagulation for Effluent Treatment
This compound has been investigated in the context of treating industrial effluents through electrocoagulation using solar energy. It was used to remove specific dyes from synthesized and real effluents, with research focusing on optimizing various operating parameters like current density, anode type, and temperature (Azam Pirkarami et al., 2013).
Synthesis of Related Compounds
Research has also been conducted on the synthesis of related compounds. For instance, sodium 2-acylamino-2,6-dideoxy-d-glucopyranose-6-sulphonates were synthesized, which are structurally related to Sodium 6-((4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate, demonstrating its relevance in the synthesis of complex organic compounds (J. Fernández-Bolaños et al., 1988).
Photolytic Studies
Photolytic studies involving similar compounds have been conducted, where irradiation with visible light in the presence of sodium sulphite or sulphide led to the formation of sodium 1-aminoanthraquinone-2-sulphonate and other related compounds. This research provides insights into the behavior of these compounds under specific light conditions (K. Hamilton et al., 1980).
properties
CAS RN |
6424-75-5 |
|---|---|
Product Name |
Sodium 6-((4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate |
Molecular Formula |
C21H14BrN2NaO5S |
Molecular Weight |
509.3 g/mol |
IUPAC Name |
sodium;2-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C21H15BrN2O5S.Na/c1-10-6-7-14(16(8-10)30(27,28)29)24-15-9-13(22)19(23)18-17(15)20(25)11-4-2-3-5-12(11)21(18)26;/h2-9,24H,23H2,1H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
QVCCZAZTGUCIHD-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)S(=O)(=O)[O-].[Na+] |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)S(=O)(=O)[O-].[Na+] |
Appearance |
Solid powder |
Other CAS RN |
6424-75-5 84843-15-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acid Blue 78; Telon Blue BL; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)
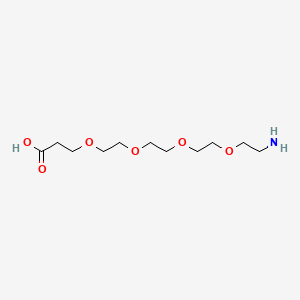

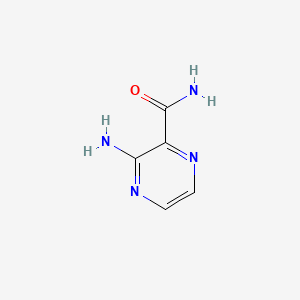

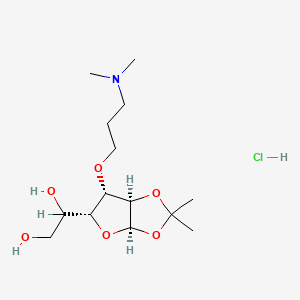






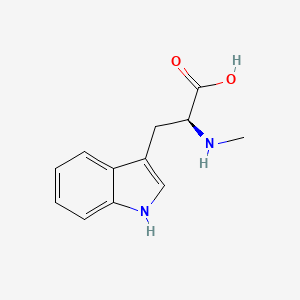
![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)